5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4/c12-8-3-6(11(13,14)15)1-2-9(8)19-10(17)4-7(5-16)18-19/h1-4H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNJPMZWGNBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C(=CC(=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves multiple steps. One common method starts with p-trifluoromethylaniline as the raw material. The process involves diazotization followed by cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions. Chlorination is then performed by introducing a proper amount of chlorine into the cyclic compound, followed by decarboxylation through pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Reaction Pathways
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Chlorination Reaction : The initial step often involves chlorination of a suitable aromatic precursor, such as p-chlorobenzotrifluoride, which is then subjected to ammonolysis under specific conditions (temperature and pressure) to yield the desired pyrazole derivative.
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Ammonolysis : This process involves reacting the chlorinated compound with anhydrous ammonia in the presence of alkali halides, typically potassium fluoride, at elevated temperatures (200°C to 300°C). This method ensures high yields and purity of the final product.
Example Reaction Conditions
An example reaction condition for synthesizing 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is as follows:
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Reactants :
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5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
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Thionyl chloride
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Sodium hydroxide solution
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Procedure :
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The reaction is conducted under an argon atmosphere, maintaining low temperatures (0°C to 5°C) initially before gradually increasing to around 35°C for several hours.
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The reaction is quenched with sodium hydroxide solution, followed by phase separation using ethyl acetate.
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The yield from such a reaction can reach up to 88% with a purity exceeding 95%, as determined by High-Performance Liquid Chromatography (HPLC) analysis .
Reactivity and Mechanisms
The compound exhibits various reactivities due to its functional groups, including:
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Nucleophilic Substitution : The presence of the cyano group allows for nucleophilic attacks, facilitating further derivatization into more complex structures.
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Condensation Reactions : The amino group can participate in condensation reactions with carbonyl-containing compounds, leading to the formation of amides or imines.
Notable Reactions
Several notable reactions involving this compound include:
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Formation of Derivatives : The compound can react with acyl chlorides (e.g., 2-chloroacetyl chloride) to form N-acyl derivatives. This reaction typically results in the formation of stable products characterized by specific dihedral angles between functional groups .
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Reactions with Electrophiles : Due to its electron-rich pyrazole ring, it can undergo electrophilic substitution reactions, which are essential for synthesizing more complex molecules used in medicinal chemistry.
Data Table of Reaction Yields
| Reaction Type | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination | p-chlorobenzotrifluoride | High temperature | N/A | N/A |
| Ammonolysis | Anhydrous ammonia + alkali halides | 200°C - 300°C | >90 | >98 |
| Acylation | 5-Amino-1-[2-chloro-4-(trifluoromethyl)... | Room temperature | 88 | >95 |
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has highlighted the compound's potential as an anti-inflammatory agent. It has been shown to possess potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, studies indicate that derivatives of pyrazole compounds exhibit significant analgesic effects, with some showing superior activity compared to established medications like celecoxib and indomethacin .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Recent findings suggest that pyrazole derivatives can inhibit cancer cell proliferation across various types, including pancreatic and breast cancer cell lines. Specific compounds have demonstrated low micromolar IC50 values, indicating strong potential for further development as anticancer drugs .
Insecticidal Applications
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is related to the phenylpyrazole chemical family, which includes well-known insecticides such as fipronil. These compounds act by blocking GABA-regulated chloride channels in insects, leading to paralysis and death. This mechanism makes them effective in agricultural pest control .
Synthesis and Structural Studies
The synthesis of this compound has been extensively documented, with various methodologies reported that yield high purity products. For example, one synthesis route involves the reaction of specific chlorinated phenyl derivatives with pyrazole intermediates under controlled conditions, yielding products with over 95% purity . The crystal structure analysis has provided insights into the compound's bonding characteristics and spatial configuration, which are essential for understanding its reactivity and biological interactions .
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)
- Key Differences :
- Impact on Bioactivity :
MPY (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile)
- Key Differences :
- Synthetic Utility :
Pyrano-Pyrazole Derivatives (e.g., 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)
- The 3-methoxyphenyl and methyl groups alter solubility and steric hindrance compared to the target compound’s simpler structure .
- Biological Implications: Pyrano-pyrazoles often exhibit enhanced antifungal or anticancer activity due to increased planar rigidity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 287.64 | Not reported | ~2.8 |
| Fipronil | 437.15 | 195–210 | ~4.1 |
| MPY | 320.99 | Not reported | ~3.5 |
| 5-(4-Trifluoromethylphenyl)-pyrazole-3-carbonitrile (2k) | 263.21 | 170–172 | ~3.0 |
Biological Activity
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (CAS No. 120068-79-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 321.09 g/mol. The compound exhibits a melting point range of 196-198 °C and has been characterized using various spectroscopic techniques, including NMR and HPLC, confirming its high purity (>95%) .
Anticancer Activity
Research indicates that aminopyrazole derivatives, including the compound , exhibit potent anticancer properties. Specifically, studies have shown that this compound acts as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays have demonstrated IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 0.08 | Tubulin polymerization inhibition |
| HeLa (Cervical) | 12.07 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast) | Not available | Potential inhibition of cell proliferation |
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. In vivo studies have confirmed its efficacy in reducing microglial activation and astrocyte proliferation in models of neuroinflammation .
Table 2: Anti-inflammatory Activity
| Model | IC50 (µM) | Observations |
|---|---|---|
| BV-2 cells (microglial) | 0.283 | Inhibition of LPS-induced TNF-alpha release |
| Animal model (mice) | Not specified | Reduction in neuroinflammation markers |
Mechanistic Insights
Docking studies have elucidated the binding interactions of the compound within the colchicine binding site of tubulin, highlighting its potential as a chemotherapeutic agent. The presence of the trifluoromethyl group enhances hydrophobic interactions within the binding pocket, contributing to its biological efficacy .
Case Studies
- In Vitro Study on HepG2 Cells : A study conducted to assess the antiproliferative effects on HepG2 liver cancer cells revealed a significant reduction in cell viability at concentrations as low as 0.08 µM, demonstrating its potential for liver cancer treatment .
- In Vivo Neuroinflammation Model : In a murine model of neuroinflammation induced by LPS, administration of the compound led to a marked decrease in inflammatory markers and improved behavioral outcomes, suggesting its therapeutic potential in neurodegenerative diseases .
Q & A
Q. Key Reaction Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Formation of diazonium intermediate |
| Cyclization | Ethyl cyanoacetate, formaldehyde | Pyrazole core formation |
| Final Condensation | NaCN, ester hydrolysis | Introduction of cyano group |
Advanced Optimization
For derivative synthesis, refluxing the compound with furan-2-carbaldehyde and HCl yields Schiff base derivatives, monitored via TLC (petroleum ether/ethyl acetate, 8:1) .
How can the purity and structural integrity of this compound be verified?
Q. Basic Characterization Methods
- Chromatography : TLC (petroleum ether/ethyl acetate) for reaction monitoring .
- Mass Spectrometry : GC-MS analysis (e.g., m/z 398 [M⁺] for derivatives) .
- Elemental Analysis : Confirmation of C, H, N, Cl, and F content.
Q. Advanced Techniques
- X-ray Crystallography : Resolves bond angles and regioselectivity in derivatives (e.g., 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic effects of Cl/CF₃ groups.
What are the stability considerations and optimal storage conditions?
Q. Basic Guidelines
| Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | 0–6°C | |
| Atmosphere | Inert (N₂/Ar) | |
| Light Exposure | Store in dark |
Q. Advanced Stability Analysis
- Degradation Pathways : Hydrolysis of the cyano group under acidic/alkaline conditions. Monitor via HPLC.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
How can researchers optimize reaction conditions for synthesizing derivatives?
Q. Methodological Approach
- Solvent Selection : THF or DMF for solubility of intermediates .
- Catalysis : Use of HCl or Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the amino group .
- Temperature Control : Reflux (80–100°C) for condensation reactions .
Q. Case Study
- Schiff Base Formation : Reaction with furan-2-carbaldehyde yields (E)-5-((6-chloropyridin-3-yl)methyleneamino)-derivatives. Optimal yield achieved at 1:1.5 molar ratio (compound:aldehyde) .
How do electronic effects of substituents influence reactivity?
Q. Advanced Mechanistic Insight
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (-Cl) groups reduce electron density at the pyrazole ring, directing electrophilic attacks to the amino (-NH₂) and cyano (-CN) sites .
- Regioselectivity : Substituents at the 2- and 4-positions of the phenyl ring sterically hinder ortho-substitution, favoring para-reactivity in further modifications .
What computational methods predict the compound’s reactivity?
Q. Advanced Modeling Strategies
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Study interactions with biological targets (e.g., GABA receptors, inferred from fipronil derivatives) .
- QSAR Models : Correlate substituent effects with bioactivity for pesticide derivatives .
How to resolve spectral data discrepancies in characterization?
Q. Data Contradiction Analysis
- Mass Spectrometry : Compare observed m/z with theoretical values (e.g., 321.09 for parent ion) .
- NMR Peaks : Discrepancies may arise from solvent impurities or tautomerism. Use deuterated DMSO for clarity.
- Reference Standards : Cross-check with published spectra of analogs (e.g., fipronil, m/z 437.1) .
What are the applications in developing bioactive derivatives?
Q. Research Applications
Q. Derivative Synthesis Table
| Derivative | Modifications | Bioactivity | Reference |
|---|---|---|---|
| Ethiprole | 4-ethylsulfinyl group | Insecticidal | |
| Fipronil | 4-trifluoromethylsulfinyl | GABA antagonist | |
| Schiff Base | Furan-2-carbaldehyde adduct | Antifungal |
What safety protocols are essential for handling this compound?
Q. Basic Safety Measures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
